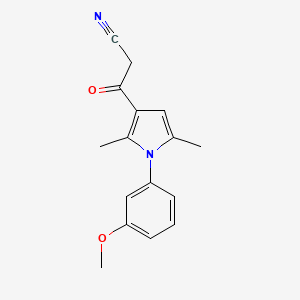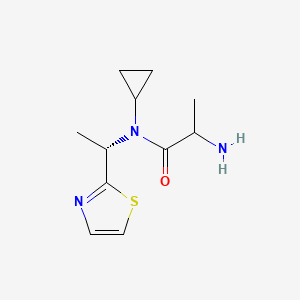
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a difluoromethyl group at the 6th position, and a methoxymethyl group at the 2nd position on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the chlorination of 6-(difluoromethyl)-2-(methoxymethyl)pyrimidine. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The process also involves rigorous purification steps, including distillation and recrystallization, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can undergo reduction to form monofluoromethyl or methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of monofluoromethyl or methyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(chloromethyl)-2-(methoxymethyl)pyrimidine
- 4-Chloro-6-(difluoromethyl)-5-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is unique due to the presence of both difluoromethyl and methoxymethyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H7ClF2N2O |
|---|---|
Peso molecular |
208.59 g/mol |
Nombre IUPAC |
4-chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H7ClF2N2O/c1-13-3-6-11-4(7(9)10)2-5(8)12-6/h2,7H,3H2,1H3 |
Clave InChI |
QGFLNYAMWBVECM-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=CC(=N1)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)



![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)

![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)





